

Application Note: Quantification of Luteolin 7-Glucuronide by HPLC-UV

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Compound of Interest

Compound Name: Luteolin 7-glucuronide

Cat. No.: B191770

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin 7-glucuronide is a major flavonoid glycoside found in various medicinal plants and is known for its potential health benefits, including antioxidant and anti-inflammatory properties.^[1] Accurate quantification of this compound in plant extracts, biological samples, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and efficacy evaluation. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of **luteolin 7-glucuronide**.

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the quantification of **luteolin 7-glucuronide**.

Materials and Reagents

- **Luteolin 7-glucuronide** reference standard (purity $\geq 95\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (Ultrapure)
- Formic acid or Acetic acid or Trifluoroacetic acid (HPLC grade)
- Phosphoric acid (analytical grade)
- Syringe filters (0.22 µm or 0.45 µm PVDF or PTFE)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector is required.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of **luteolin 7-glucuronide**.

| Parameter | Condition 1 | Condition 2 | Condition 3 |
|----------------------|--|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | CAPCELL PAK DD Type C8, 250 x 4.6 mm, 5 µm[2] | Luna C18, 250x4.6 mm i.d., 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[3] | Acidic water (0.1% trifluoroacetic acid (95%) + acetonitrile (5%))[2] | 1% Acetic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] | Acetonitrile (95%) + 0.1% trifluoroacetic acid (5%) | Acetonitrile |
| Gradient | Gradient elution is typically used. For example: 0–5 min, 15% B; 5–20 min, 15–25% B; 20–30 min, 25–100% B; 30–35 min, 100% B | A gradient elution system was used for analysis. The elutions were conducted as follows: 95% A at 0 min, followed by 75% A from 0 to 20 min, then 50% A from 20 to 45 min, 10% A from 45 to 55 min, and 95% A from 55 to 65min, then maintained until 70 min. | Isocratic elution with Acetonitrile-0.4% phosphoric acid solution (18:82) has also been reported. |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.6 ml/min |
| Column Temperature | 35°C | 40°C | Room temperature |
| Injection Volume | 10 µL | 20 µL | 5 µL |
| Detection Wavelength | 345 nm, 348 nm, or 350 nm | Scanning from 200-400 nm is recommended for method development. | The UV spectrum of luteolin glycosides typically shows maxima around 254-268 nm and 345-350 nm. |

Standard Solution Preparation

A stock solution of **luteolin 7-glucuronide** is prepared by accurately weighing the reference standard and dissolving it in methanol to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-200 µg/mL).

Sample Preparation

For Plant Material:

- Accurately weigh about 50 mg of the dried, powdered plant material.
- Add 20 mL of 70-80% methanol.
- Extract using ultrasonication for 30-60 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

For Granules/Capsules:

- Weigh 150 mg of the granules and extract with 30 mL of methanol by sonication for 15 minutes.
- Filter the solution through a Whatman No. 1 filter.
- Evaporate the filtrate to less than 10 mL, then transfer to a 10 mL volumetric flask and adjust the volume to 10 mL with methanol.
- Filter the final sample through a 0.2 µm syringe filter before injection.

Method Validation Data

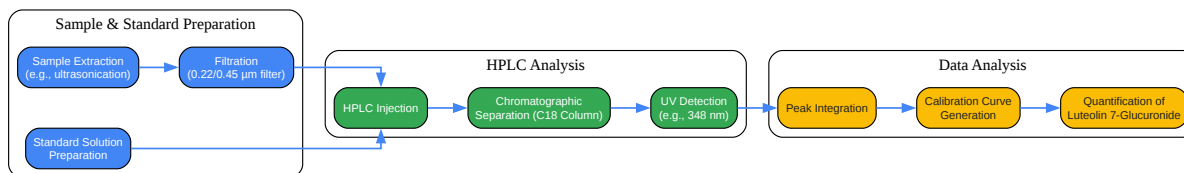
The described HPLC-UV method has been validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.

| Parameter | Result | Reference |
|---|--|-----------|
| Linearity Range | 0.98–980 µg/mL | |
| Correlation Coefficient (r ²) | >0.999 | |
| Limit of Detection (LOD) | 3.60 - 6 µg/mL | |
| Limit of Quantification (LOQ) | 10.90 - 17 µg/mL | |
| Recovery | 89.66% to 99.50% | |
| Intra-day Precision (RSD) | 0.99–2.96% | |
| Inter-day Precision (RSD) | 2.03–2.74% | |
| Retention Time | Approximately 14.48 min (under specific conditions) | |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **luteolin 7-glucuronide** by HPLC-UV.

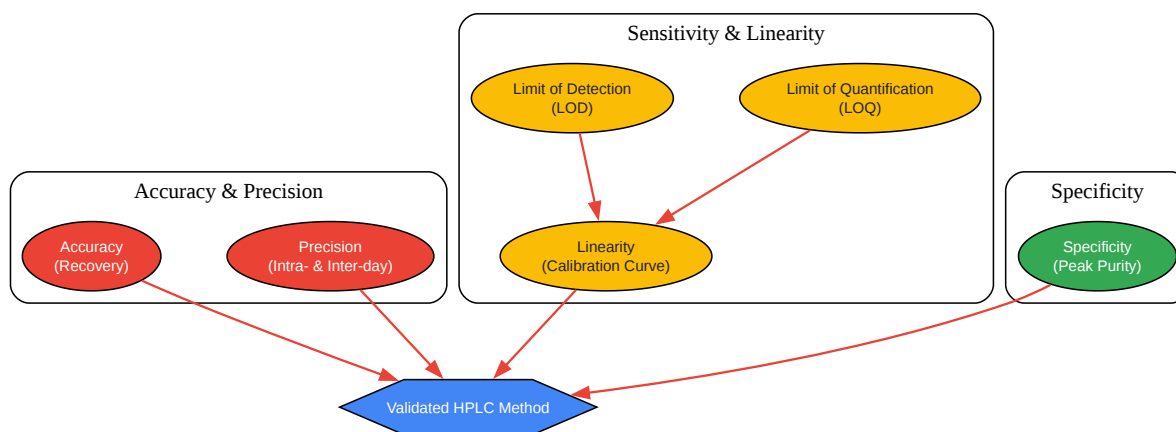


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Caption: Workflow for **Luteolin 7-Glucuronide** Quantification.

Logical Relationship of Method Validation

The following diagram outlines the logical relationship between the key parameters of HPLC method validation.



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Caption: Key Parameters of HPLC Method Validation.

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References

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- 2. 3.3. HPLC Analysis of Luteolin 7-Glucuronide [bio-protocol.org]

- 3. benchchem.com [benchchem.com]
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